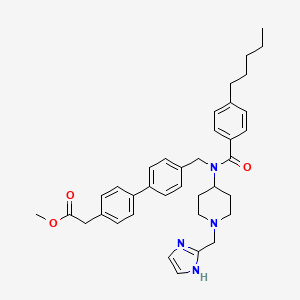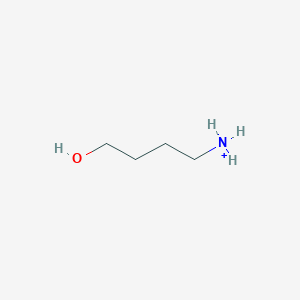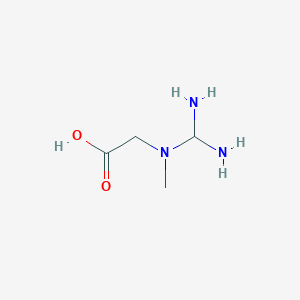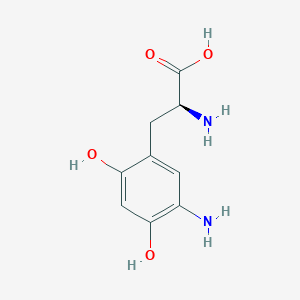![molecular formula C18H22N6O3 B10760535 2,4-Diamino-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]pyrido[2,3-D]pyrimidine](/img/structure/B10760535.png)
2,4-Diamino-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]pyrido[2,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-[N-(3’,4’,5’-Trimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine is an organic compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are characterized by a pyrido[2,3-d]pyrimidine ring system, which includes three nitrogen atoms at the 1-, 3-, and 8- positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-[N-(3’,4’,5’-Trimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine typically involves the following steps:
Formation of the Pyrido[2,3-D]Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Groups: Amination reactions are used to introduce the amino groups at the 2- and 4-positions.
Attachment of the Trimethoxybenzyl Group: This step involves a nucleophilic substitution reaction where the trimethoxybenzyl group is introduced.
Methylation: The final step involves the methylation of the amino group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-[N-(3’,4’,5’-Trimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2,4-Diamino-6-[N-(3’,4’,5’-Trimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-[N-(3’,4’,5’-Trimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine involves the inhibition of dihydrofolate reductase. This enzyme is crucial for the reduction of dihydrofolic acid to tetrahydrofolic acid, a key step in the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: Another antifolate agent with a similar mechanism of action.
Methotrexate: A well-known antifolate used in cancer therapy.
Pyrimethamine: Used in the treatment of malaria.
Uniqueness
2,4-Diamino-6-[N-(3’,4’,5’-Trimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine is unique due to its specific structure, which allows for selective inhibition of dihydrofolate reductase. This selectivity can lead to fewer side effects compared to other antifolate agents .
Properties
Molecular Formula |
C18H22N6O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-N-methyl-6-N-[(3,4,5-trimethoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H22N6O3/c1-24(9-10-5-13(25-2)15(27-4)14(6-10)26-3)11-7-12-16(19)22-18(20)23-17(12)21-8-11/h5-8H,9H2,1-4H3,(H4,19,20,21,22,23) |
InChI Key |
PUOZHLHNKHRTOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=C(C(=C1)OC)OC)OC)C2=CC3=C(N=C(N=C3N=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


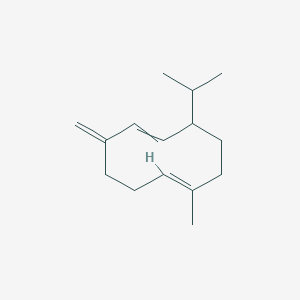
![7,8-Dihydroxy-1-methoxy-3-methyl-10-oxo-4,10-dihydro-1H,3H-pyrano[4,3-B]chromene-9-carboxylic acid](/img/structure/B10760461.png)

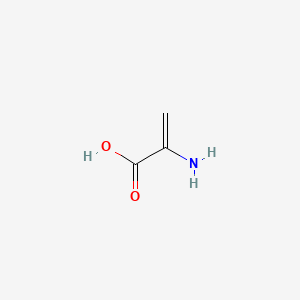
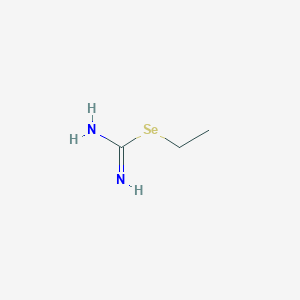
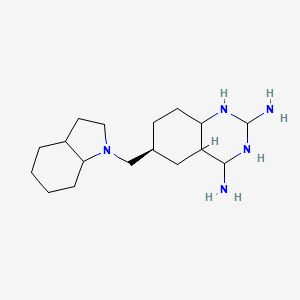
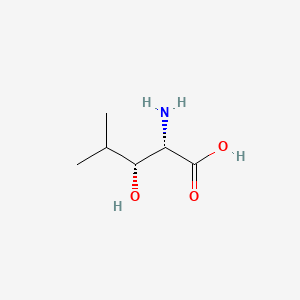
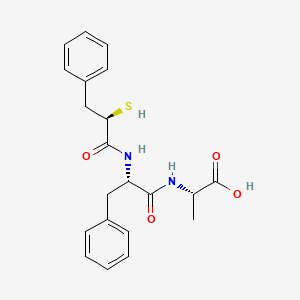
![2-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-6-(cyclopentyloxy)benzenolate](/img/structure/B10760488.png)
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-6-(cyclopentyloxy)benzenolate](/img/structure/B10760493.png)
